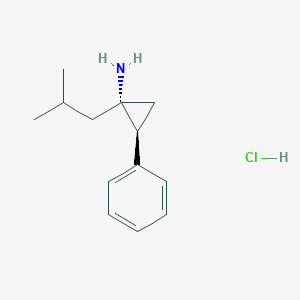

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride

Description

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a phenyl group at the C2 position and a 2-methylpropyl (isobutyl) group at the C1 position of the cyclopropane ring. The compound exists as a hydrochloride salt, a common formulation strategy to enhance solubility and stability for pharmaceutical applications. Key characteristics include:

Properties

IUPAC Name |

(1R,2S)-1-(2-methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-10(2)8-13(14)9-12(13)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-,13+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKALLLDPWJGXEF-JHEYCYPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CC1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752017-59-5 | |

| Record name | rac-(1R,2S)-1-(2-methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

Catalyst: Rhodium or copper-based catalysts

Solvent: Dichloromethane or toluene

Temperature: Room temperature to reflux conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction parameters and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or alcohols.

Reduction: Can be reduced to form amines or hydrocarbons.

Substitution: Undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique cyclopropane ring structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. This interaction can result in various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, focusing on substituents, molecular weight, and stereochemistry:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Cyclopropane Ring | Stereochemistry | Key Features |

|---|---|---|---|---|---|

| (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride | C₁₃H₂₀ClN | 225.76 | Phenyl (C2), Isobutyl (C1) | (1R,2S) | High lipophilicity due to isobutyl |

| trans-2-Phenylcyclopropylamine hydrochloride (Tranylcypromine HCl) | C₉H₁₁ClN | 169.65 | Phenyl (C2) | (1R,2R)/(1S,2S) | MAO inhibitor; lacks alkyl chains |

| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride | C₉H₁₁ClFN | 187.64 | 4-Fluorophenyl (C2) | (1R,2S) | Enhanced metabolic stability |

| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride | C₉H₉Cl₂FN | 222.09 | 3-Chloro-4-fluorophenyl (C2) | (1R,2S) | Dual halogenation; increased logP |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride | C₉H₉ClF₂N | 205.63 | 3,4-Difluorophenyl (C2) | (1R,2S) | Improved receptor selectivity |

Key Observations :

- Halogenation : Fluorine and chlorine substituents (e.g., 4-F, 3-Cl-4-F) improve metabolic stability and electronic interactions with target receptors .

- Stereochemistry : The (1R,2S) configuration distinguishes the target compound from tranylcypromine’s (1R,2R) form, which is critical for enantioselective biological activity .

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | Tranylcypromine HCl | 4-Fluorophenyl Analog |

|---|---|---|---|

| logP (Predicted) | ~3.2 (high due to isobutyl) | ~1.8 | ~2.5 |

| Solubility | Moderate (HCl salt enhances) | High (smaller hydrophobic core) | Moderate |

| Metabolic Stability | Moderate | Low (rapid MAO-mediated) | High (fluorine resistance) |

Biological Activity

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride is a chiral compound that has garnered attention in pharmacology due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The molecular formula of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride is with a molecular weight of 147.22 g/mol. Its structure features a cyclopropane ring, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride |

The primary mechanism of action of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine involves its role as a monoamine oxidase inhibitor (MAOI). By inhibiting monoamine oxidase enzymes, the compound prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can enhance mood and cognitive function.

Biological Activity

Research indicates that (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine exhibits several biological activities:

- Antidepressant Effects : Due to its MAOI properties, it has been studied for potential antidepressant effects in animal models.

- Cognitive Enhancement : The compound may improve cognitive functions by modulating neurotransmitter levels.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from degeneration .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Animal Model Studies : In rodent models, administration of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine resulted in significant improvements in depressive-like behaviors compared to control groups .

- Neurotransmitter Level Analysis : A study measuring neurotransmitter levels post-administration found elevated serotonin and dopamine levels in the prefrontal cortex, indicating enhanced synaptic transmission .

- Comparative Studies : When compared to other MAOIs like phenelzine and tranylcypromine, (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine showed a more favorable side-effect profile while maintaining efficacy in mood enhancement.

Comparative Analysis with Similar Compounds

The biological activity of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine can be contrasted with other cyclopropane derivatives:

| Compound | Activity Type | Notable Differences |

|---|---|---|

| (1R,2S)-2-phenylcyclopropanaminium | Antidepressant | More potent but higher side effects |

| (1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine | Neuroprotective | Similar efficacy but different binding affinity |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 95 | 0°C, MeI, EtOH/HCl | |

| Catalytic Asymmetric | 60 | 99 | Chiral catalyst, −78°C, THF | |

| Retrosynthesis (AI) | 68 | 97 | AI-predicted route, Reaxys DB |

Q. Table 2: Key NMR Peaks

| Proton Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C6H5) | 7.2–7.4 | Multiplet | 5H |

| Cyclopropane (CH2) | 1.2–1.5 | dd | 2H |

| Isobutyl (CH(CH3)2) | 0.9–1.1 | Doublet | 6H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.